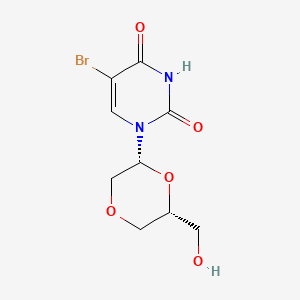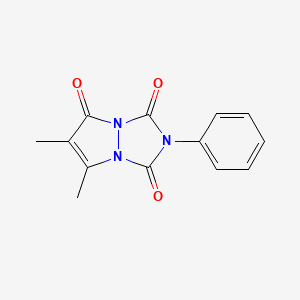
6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is a heterocyclic compound that belongs to the class of pyrazolo-triazoles This compound is characterized by its unique structure, which includes a fused ring system combining pyrazole and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound under appropriate conditions to form the triazole ring.
Introduction of Methyl and Phenyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo-triazole derivatives.
Substitution: Formation of substituted pyrazolo-triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethyl-2-phenyl-1H-pyrazolo(1,2-a)triazole: Lacks the trione functionality, leading to different chemical properties.
2-Phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione: Lacks the methyl groups, affecting its reactivity and applications.
6,7-Dimethyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione: Lacks the phenyl group, leading to different biological activities.
Uniqueness
6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is unique due to its specific combination of methyl, phenyl, and trione functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
81911-96-8 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
6,7-dimethyl-2-phenylpyrazolo[1,2-a][1,2,4]triazole-1,3,5-trione |
InChI |
InChI=1S/C13H11N3O3/c1-8-9(2)15-12(18)14(10-6-4-3-5-7-10)13(19)16(15)11(8)17/h3-7H,1-2H3 |
InChI-Schlüssel |
ADIPKVVCLKSSBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=O)N(C(=O)N2C1=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


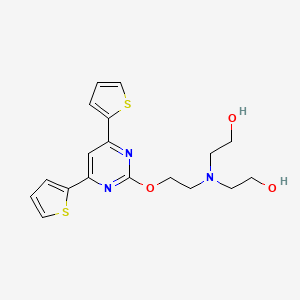
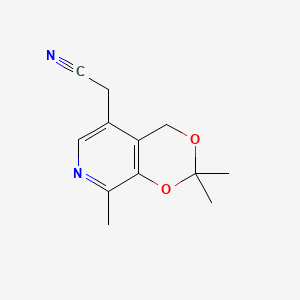
![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)


![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)


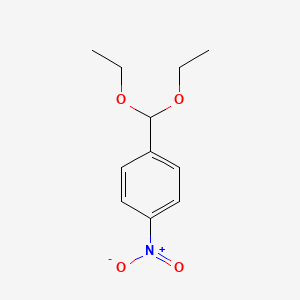
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

